2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound features a pyridine ring substituted with a triazole moiety and a boronate ester group, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and suitable aryl halides.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Substituted triazole and pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In chemical reactions, the boronate ester group acts as a versatile functional group that can undergo various transformations. In biological systems, the triazole moiety may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,3-triazol-4-yl)pyridine: Lacks the boronate ester group, making it less versatile in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the triazole moiety, reducing its potential for biological applications.
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the triazole and boronate ester groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable compound for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H19BN4O2 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(16-8-10)12-9-19(5)18-17-12/h6-9H,1-5H3 |
InChI Key |
IAHHPQHGNGFVLL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CN(N=N3)C |
Origin of Product |
United States |
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